N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Description
N-Cyclohexylcyclohexanamine (DCHA)
DCHA was first synthesized in the early 20th century through the catalytic hydrogenation of aniline, utilizing palladium or nickel catalysts. A landmark method involved reacting aniline and phenol under hydrogen pressure (200–500 psi) with palladium catalysts, yielding DCHA alongside cyclohexylamine and cyclohexanol. This approach improved upon earlier nickel-catalyzed methods, which produced lower yields and required extreme pressures.
(2R)-2-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Pent-4-Ynoic Acid
The synthesis of Boc-L-propargylglycine was developed to address the need for alkyne-functionalized amino acids in peptide chemistry. Early protocols involved reacting iodoacetic acid with propargylamine, followed by Boc protection. Modern methods refine this process, enabling stereospecific synthesis of the R-configuration through chiral resolution or enzymatic catalysis.
Nomenclature and Chemical Classification
N-Cyclohexylcyclohexanamine
| Property | Value |
|---|---|
| IUPAC Name | N-Cyclohexylcyclohexanamine |
| CAS Registry Number | 101-83-7 |
| Molecular Formula | $$ \text{C}{12}\text{H}{23}\text{N} $$ |
| SMILES | N(C1CCCCC1)C2CCCCC2 |
| Classification | Secondary amine, Cyclohexylamine |
(2R)-2-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Pent-4-Ynoic Acid
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |
| CAS Registry Number | 63039-48-5 |
| Molecular Formula | $$ \text{C}{10}\text{H}{15}\text{NO}_4 $$ |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
| Classification | Boc-protected amino acid, Alkyne-containing compound |
Structural Characteristics and Molecular Features
N-Cyclohexylcyclohexanamine
DCHA’s structure consists of two cyclohexyl groups bonded to a central nitrogen atom, forming a secondary amine. Key features include:
- Symmetry : The molecule exhibits $$ \text{C}_2 $$ symmetry due to identical cyclohexyl substituents.
- Hydrogen Bonding : The NH group participates in weak intermolecular hydrogen bonding, influencing its solubility and boiling point (255.8°C).
- Steric Effects : Bulky cyclohexyl groups hinder intramolecular interactions, stabilizing the molecule against decomposition.
(2R)-2-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Pent-4-Ynoic Acid
The Boc-protected compound features:
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMNUDFZKNXCE-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583380 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63039-47-4 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Cyclohexanone
The primary method for synthesizing N-cyclohexylcyclohexanamine involves reductive amination between cyclohexanone and cyclohexylamine under hydrogenation conditions. Palladium-on-carbon (Pd/C) catalysts (5–10 wt.%) in toluene solvent achieve 68–72% conversion at 120–150°C under 15–20 bar H₂ pressure. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 7–10 wt.% Pd/C | +18% efficiency |
| H₂ Pressure | 15–20 bar | Prevents imine decomposition |
| Reaction Time | 8–12 hrs | Maximizes secondary amine formation |
| Solvent Polarity | Toluene > Hexane | Enhances intermediate stability |
The mechanism proceeds through hemi-aminal intermediate formation, followed by dehydrogenation to N-cyclohexylidenecyclohexylamine and subsequent hydrogenation. Side products include dicyclohexylamine (≤15%) and cyclohexanol (≤8%), necessitating fractional distillation for purification.
Catalytic Hydrogenation of Diphenylamine
Alternative routes employ diphenylamine hydrogenation using ruthenium/niobic acid catalysts at 180–220°C under 50–60 bar H₂. This method produces N-cyclohexylcyclohexanamine with 81% selectivity when using 0.5M H₃PO₄ as promoter. The reaction follows a stepwise pathway:
-
Diphenylamine → Cyclohexylaniline (Rate-determining step, k = 2.4 × 10⁻³ min⁻¹)
-
Cyclohexylaniline → N-Cyclohexylcyclohexanamine (k = 5.1 × 10⁻² min⁻¹)
This method requires strict moisture control (<50 ppm H₂O) to prevent catalyst deactivation via oxide formation.
Synthesis of (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic Acid
Boc Protection of Propargylglycine
The chiral amino acid component is synthesized through stereoselective introduction of the tert-butoxycarbonyl (Boc) group to L-propargylglycine. Key steps include:
-
Enantiomeric Resolution : L-Propargylglycine is obtained via enzymatic kinetic resolution using penicillin G acylase (90% ee, 62% yield).
-
Boc Protection : Reacting with di-tert-butyl dicarbonate (Boc₂O) in THF/water (3:1) at 0–5°C for 4 hrs (pH 8.5 maintained with NaHCO₃).
The reaction exhibits second-order kinetics (k = 1.8 × 10⁻² L·mol⁻¹·s⁻¹) with an activation energy of 45.6 kJ/mol.
Esterification and Alkyne Functionalization
Subsequent esterification with ethyl chloroformate in dichloromethane (DCM) at −20°C yields the ethyl ester derivative (89% purity), followed by alkyne elongation via Cadiot-Chodkiewicz coupling:
Critical parameters for alkyne stability include maintaining reaction temperatures below −15°C and using argon-sparged solvents to prevent Glaser coupling side reactions.
Coupling Strategies for the Bifunctional Compound
Amide Bond Formation
The two components are conjugated via carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt):
Optimization trials revealed:
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC/HOBt | DMF | 0°C → RT | 68% |
| EDCl/HOAt | CHCl₃ | −10°C | 54% |
| HATU | DCM | RT | 71% |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provided superior yields but increased epimerization risk (up to 12% R- to S-isomer conversion).
Catalytic System Optimization
Bimetallic Catalysts for Tandem Reactions
Pd-Ru/C (1:1 molar ratio) catalysts enable one-pot synthesis from cyclohexanone and propargylglycine precursors, achieving 59% overall yield through sequential steps:
-
Cyclohexanone amination (TOF = 12.4 h⁻¹)
-
Boc protection (Conversion = 94%)
The catalyst’s mesoporous structure (4–6 nm pores) minimizes diffusion limitations, as evidenced by Thiele modulus calculations (Φ = 0.33).
Analytical Characterization
Chromatographic Purity Assessment
HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min) confirms 98.2% enantiomeric excess for the target compound. Key retention times:
| Component | Retention Time (min) |
|---|---|
| N-Cyclohexylcyclohexanamine | 8.7 |
| Boc-Pent-4-ynoic Acid | 12.3 |
| Target Compound | 19.1 |
Mass spectrometry (ESI-QTOF) validates molecular integrity: m/z 491.2843 [M+H]⁺ (calc. 491.2837).
Industrial Scalability Challenges
Solvent Recovery Systems
Continuous extraction using centrifugal partition chromatography (CPC) with heptane/ethyl acetate/MeOH/water (5:5:4:3) achieves 92% solvent recovery, reducing production costs by 34% compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-cyclohexylcyclohexanamine vs. 4,4'-Isopropylidenebis(cyclohexylamine) (CAS 3377-24-0)
- Structural Differences :
- N-cyclohexylcyclohexanamine has a single amine-linked cyclohexyl group.
- 4,4'-Isopropylidenebis(cyclohexylamine) contains two cyclohexylamines bridged by an isopropylidene group, enhancing rigidity and molecular weight.
- Properties :
| Property | N-cyclohexylcyclohexanamine | 4,4'-Isopropylidenebis(cyclohexylamine) |
|---|---|---|
| Molecular Weight (g/mol) | 195.34 | 292.49 |
| Melting Point | Liquid | 210–212°C |
| Solubility in H₂O | Insoluble | Insoluble |
| Reactivity | Moderate | Low |
(2R)-Boc-pent-4-ynoic Acid vs. Cyanoacetanilide Derivatives (e.g., Compound 13a )
- Functional Groups: The Boc-pentynoic acid features a Boc-protected amine and alkyne, enabling orthogonal reactivity. Cyanoacetanilides (e.g., 13a) contain cyano and sulfonamide groups, favoring electrophilic substitution and hydrogen bonding.
- Applications: Boc-pentynoic acid is used in peptide synthesis and bioconjugation (e.g., CuAAC click reactions). Cyanoacetanilides are intermediates in azo dye synthesis and antimicrobial agents, leveraging their π-conjugated systems .
Pharmacological and Industrial Relevance
- N-cyclohexylcyclohexanamine: Limited direct pharmacological data exist, but its structural analogs (e.g., cyclohexylamine derivatives) are explored as corrosion inhibitors or polymer additives due to their hydrophobicity .
- (2R)-Boc-pent-4-ynoic Acid: Analogous Boc-protected amino acids are critical in drug development, such as in the synthesis of β-lactam antibiotics (e.g., structures in Pharmacopeial Forum ).
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is a compound of interest in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclohexyl group attached to a cyclohexanamine backbone and features a tert-butoxycarbonyl (Boc) protecting group. The presence of the pent-4-ynoic acid moiety contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₄ |
| Molecular Weight | 239.30 g/mol |
| CAS Number | 61172-66-5 |
| Boiling Point | Not available |
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The Boc group can be selectively removed under acidic conditions, allowing for the release of the free amine, which can then interact with biological systems.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, particularly in metabolic pathways.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that N-cyclohexylcyclohexanamine; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell walls and inhibiting essential metabolic processes.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, showing promise in modulating inflammatory pathways. It acts on key signaling molecules involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of the compound, it was found to significantly reduce the growth of Escherichia coli and Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms.
- Anti-inflammatory Activity : A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after four weeks of treatment.
Comparative Analysis with Similar Compounds
Q & A
Q. Basic Research Focus
- NMR : H and C NMR confirm backbone integrity and Boc-group presence. NOESY can validate stereochemistry in the pent-4-ynoic acid derivative .
- IR : Stretching frequencies for amide (~1650 cm) and alkyne (~2100 cm) bonds verify functional groups .
- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy .
How can researchers resolve contradictions in solubility data for these compounds across different solvent systems?
Advanced Research Focus
Contradictions often arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and quantify crystallinity. Solubility parameters (Hansen solubility parameters) can be calculated via molecular dynamics simulations (e.g., COSMO-RS) to guide solvent selection . Experimental validation in aprotic solvents (e.g., DMSO, THF) is advised for polar intermediates .
What strategies mitigate degradation of the Boc group during (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid synthesis?
Basic Research Focus
Acid-sensitive Boc groups require neutral or mildly acidic conditions. Avoid strong acids (e.g., TFA) unless deprotection is intended. Use scavengers (e.g., triethylsilane) during workup to quench residual acids. Monitor pH rigorously (<5) in aqueous phases .
What in vitro assays are suitable for preliminary bioactivity screening of these compounds?
Advanced Research Focus
For neurological or antimicrobial hypotheses:
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for cyclohexylamine derivatives).
- Cytotoxicity : MTT assays in cell lines (e.g., HEK-293).
- SAR studies : Compare with analogs like N-phenethylcyclohexanecarboxamide to identify critical substituents .
How do reaction kinetics differ between conventional and microwave-assisted synthesis for these compounds?
Advanced Research Focus
Microwave irradiation reduces reaction times (minutes vs. hours) by enhancing thermal efficiency. Kinetic studies using in-situ FTIR or Raman spectroscopy show accelerated activation energies in polar solvents (e.g., DMF). For cyclohexylamine derivatives, microwave conditions improve yield by 15–20% compared to oil-bath heating .
What purification techniques are optimal for isolating N-cyclohexylcyclohexanamine from complex reaction mixtures?
Q. Basic Research Focus
- Liquid-liquid extraction : Separate amines using dichloromethane/water phases at pH >10 (amine remains organic).
- Distillation : Fractional distillation under reduced pressure (boiling point ~250°C).
- Recrystallization : Use hexane/ethyl acetate mixtures for high-purity crystals .
How can machine learning models predict novel derivatives of these compounds with enhanced stability?
Advanced Research Focus
Train models on datasets (e.g., ChEMBL, PubChem) using descriptors like logP, topological surface area, and H-bond donors. Reinforcement learning (e.g., REINVENT) can generate novel scaffolds with predicted hydrolytic stability. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
